3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
Molecular Formula |
C12H10FN5O |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
3-(aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H10FN5O/c13-8-3-1-2-4-9(8)17-5-6-18-10(7-14)15-16-11(18)12(17)19/h1-6H,7,14H2 |
InChI Key |
KCZJXQILKYGIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN3C(=NN=C3C2=O)CN)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyrazine scaffold is constructed via cyclization of hydrazinecarboxamide intermediates. A representative pathway involves:
-
Hydrazine Formation : Reaction of 2-fluorophenylhydrazine with ethyl 3-oxopyrazine-2-carboxylate in ethanol at reflux yields the hydrazide intermediate.
-
Cyclization : Treating the hydrazide with triethyl orthoformate in acetic acid generates the triazolopyrazinone core.
Reaction Conditions :
Introduction of the Aminomethyl Group
The aminomethyl moiety is introduced via nucleophilic substitution or reductive amination:
Chloromethylation Followed by Amination
-
Chlorination : The hydroxymethyl intermediate (3-(hydroxymethyl)-7-(2-fluorophenyl)-triazolopyrazinone) is treated with thionyl chloride (SOCl₂) to form the chloromethyl derivative.
-
Ammonolysis : Reaction with aqueous ammonia or benzylamine under reflux replaces the chloride with an amine group.
Optimized Parameters :
Reductive Amination of a Ketone Intermediate
An alternative route involves:
-
Oxidation : Convert the hydroxymethyl group to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Reductive Amination : React the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
Key Data :
Alternative Synthetic Strategies
Palladium-Catalyzed Cross-Coupling
A patent-pending method uses Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group post-cyclization:
-
Borylation : Treat the triazolopyrazinone with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
-
Coupling : React with 2-fluorophenylboronic acid under basic conditions.
Conditions :
Solid-Phase Synthesis for Parallel Optimization
Optimization Strategies for Industrial Viability
Solvent and Catalyst Screening
Comparative studies identify optimal conditions for key steps:
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | None | 68 | 95 |
| Chloromethylation | DCM | SOCl₂ | 72 | 98 |
| Reductive Amination | Methanol | NaBH₃CN | 58 | 97 |
| Suzuki Coupling | Dioxane/H₂O | Pd(PPh₃)₄ | 70 | 99 |
Green Chemistry Approaches
Efforts to reduce environmental impact include:
-
Microwave-Assisted Synthesis : Reduces cyclocondensation time from 12 h to 30 min.
-
Aqueous Workup : Replaces DCM with ethyl acetate/water biphasic systems.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. For instance, studies have reported their effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown promising antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as therapeutic agents in oncology .
Antimalarial and Antitubercular Activities
Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their antimalarial and antitubercular activities. In vitro studies have indicated effectiveness against Plasmodium falciparum and Mycobacterium tuberculosis, making them candidates for further development in infectious disease treatment .
Synthesis and Derivatives
The synthesis of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multi-step organic reactions that can yield various derivatives with altered biological profiles. The synthesis process often employs techniques such as:
- Refluxing with appropriate solvents : For example, dimethylformamide (DMF) is commonly used in the reaction mixture.
- Use of catalysts : Potassium carbonate is frequently utilized to facilitate reactions during synthesis .
Case Studies
Several case studies highlight the applications of this compound:
- A study published in Molecules demonstrated the synthesis and evaluation of several derivatives, revealing enhanced antibacterial activity compared to traditional antibiotics .
- Another investigation focused on the antiproliferative effects against multiple cancer cell lines, showing that specific substitutions on the triazole ring could significantly improve efficacy .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair pathways .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Activity
Key Observations :
- Aminomethyl vs.
- Fluorophenyl Position : The 2-fluorophenyl substituent in the target compound may confer distinct steric and electronic effects compared to 4-fluorobenzyl or methoxyphenyl analogues, altering receptor selectivity .
- Antimicrobial vs. Receptor-Specific Activity : Thioxo derivatives (e.g., 7-(4-fluorobenzyl)) show potent antimicrobial effects, while pyrazinyl or trifluoromethyl-substituted compounds target P2X7 receptors, highlighting substituent-driven activity divergence .
Physicochemical and Analytical Profiles
Biological Activity
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound belonging to the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves several steps:
- Preparation of the Triazolo-Pyrazine Core : The initial step often involves the formation of the [1,2,4]triazolo[4,3-a]pyrazine structure.
- Introduction of Functional Groups : The aminomethyl and fluorophenyl groups are subsequently introduced through nucleophilic substitution or coupling reactions.
This multi-step process allows for the precise control of the compound's structure and properties .
Anticancer Activity
Recent studies have demonstrated that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : A related compound exhibited potent inhibitory activity against c-Met and VEGFR-2 kinases with IC50 values of 26.00 nM and 2.6 µM respectively. This suggests a potential mechanism involving the disruption of signaling pathways critical for cancer cell proliferation .
- Antiproliferative Effects : In vitro tests showed that certain derivatives had IC50 values as low as 0.98 µM against A549 lung cancer cells, indicating strong antiproliferative activity .
Antibacterial Activity
The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been explored:
- In vitro Testing : Compounds have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated MIC values comparable to established antibiotics like ampicillin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been linked to enhanced antibacterial properties. Electron-donating groups appear to favorably influence activity .
Antimalarial Activity
Triazolo[4,3-a]pyrazines have been investigated for their potential antimalarial effects:
- Mechanism of Action : Studies indicate that these compounds may inhibit PfATP4, a Na+/H+-ATPase essential for malaria parasite survival. This disruption leads to increased acid load in the parasite cells, inhibiting their growth .
- Activity Range : Compounds tested against Plasmodium falciparum showed IC50 values ranging from 0.3 to over 20 µM, demonstrating varied efficacy across different analogues .
Summary of Biological Activities
The following table summarizes the biological activities observed for 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one and its derivatives:
Q & A
Basic: What synthetic methods are commonly used to prepare 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?
The most reliable synthesis involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A validated protocol ( ) includes:
- Step 1 : Activate carboxylic acids with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) to form imidazolides.
- Step 2 : React with N1-aryl/benzyl-3-hydrazinopyrazin-2-ones under reflux (24 hours).
- Step 3 : Purify via recrystallization (DMF/i-propanol).
Key considerations : Avoid thionyl chloride (risk of byproducts) and moisture-sensitive intermediates. CDI improves yield and reduces impurities like unreacted acids or hydrolyzed intermediates .
Advanced: How can synthesis be optimized to minimize impurities like oxidation byproducts or unreacted intermediates?
Optimization strategies include:
- Reagent selection : Prefer CDI over acid chlorides to avoid residual thionyl chloride ().
- Solvent control : Use anhydrous DMF to prevent hydrolysis of intermediates .
- Temperature/time : Reflux for 24 hours ensures complete cyclization ( ).
- Purification : Recrystallization removes soluble impurities (e.g., Impurity A : 3-hydrazinopyrazin-2-one; Impurity B : oxidized dione byproduct) .
Data validation : Monitor reaction progress via TLC or HPLC, and confirm purity with potentiometric titration (99–101% active substance) .
Basic: What analytical methods validate the purity and structure of the compound?
- Quantitative determination : Non-aqueous potentiometric titration with 0.1 M perchloric acid in acetic acid/anhydride (accuracy: ±0.22%; linearity R² > 0.99) .
- Structural confirmation :
- Impurity profiling : HPLC detects degradation products (e.g., oxidation byproducts) with a limit of 0.5% total impurities .
Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., cytotoxicity vs. receptor antagonism)?
- Computational prediction : Use PASS software to screen for multiple activities (e.g., cytotoxicity, P2X7 antagonism) .
- Experimental validation :
- Structure-Activity Relationship (SAR) : Vary substituents at position 3 (alkyl/aryl) to isolate specific effects .
Basic: What are the key pharmacological activities predicted for this compound?
Predicted activities include:
- Cytotoxicity : Likely via DNA intercalation or topoisomerase inhibition .
- Receptor modulation : Antagonism of P2X7 (pain/inflammation) and DPP-IV (diabetes) .
- Neuroprotection : Cerebroprotective effects via glutamate receptor modulation .
Validation : Confirm via in vitro assays (e.g., IC₅₀ for DPP-IV: 18 nM) .
Advanced: How can HPLC methods be adapted to quantify trace impurities in different laboratories?
-
Column selection : Use C18 columns with 5 µm particle size for separation .
-
Mobile phase : Acetonitrile/phosphate buffer (pH 3.0) gradients resolve Impurity A (semiproduct) and Impurity B (degradation product) .
-
Validation parameters :
Parameter Requirement Observed Value Linearity R² ≥ 0.995 0.998 LOQ ≤0.1% 0.05% Precision (RSD) ≤2% 1.2% Data from .
Basic: How is the compound’s stability assessed under storage conditions?
- Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days.
- HPLC monitoring : Track oxidation byproducts (e.g., dione formation) and hydrolysis .
- Acceptance criteria : ≤0.5% total impurities and ≤0.5% mass loss on drying .
Advanced: What strategies improve oral bioavailability for in vivo studies?
- Salt formation : Phosphate salts enhance solubility (e.g., MK-0431 for DPP-IV inhibitors) .
- Prodrug design : Introduce ester groups at position 3 to increase lipophilicity .
- Pharmacokinetic testing : Measure plasma half-life (t₁/₂) and AUC in rodent models .
Basic: How are spectral data interpreted to confirm cyclization success?
- 1H NMR : Absence of hydrazine NH₂ signals (δ 4–5 ppm) confirms cyclization.
- IR spectroscopy : Loss of C=O stretch (1700 cm⁻¹) from intermediates and appearance of triazole C=N (1600 cm⁻¹) .
Advanced: How can combinatorial libraries of analogs be designed for SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
